(R)-Bendroflumethiazide (R)-Bendroflumethiazide (R)-bendroflumethiazide is the (R)-enantiomer of bendroflumethiazide. It is an enantiomer of a (S)-bendroflumethiazide.
Brand Name: Vulcanchem
CAS No.: 1087345-31-0
VCID: VC0193151
InChI: InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23)/t14-/m1/s1
SMILES: C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2
Molecular Formula: C15H14F3N3O4S2
Molecular Weight: 421.4 g/mol

(R)-Bendroflumethiazide

CAS No.: 1087345-31-0

Impurities

VCID: VC0193151

Molecular Formula: C15H14F3N3O4S2

Molecular Weight: 421.4 g/mol

Purity: > 95%

(R)-Bendroflumethiazide - 1087345-31-0

CAS No. 1087345-31-0
Product Name (R)-Bendroflumethiazide
Molecular Formula C15H14F3N3O4S2
Molecular Weight 421.4 g/mol
IUPAC Name (3R)-3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Standard InChI InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23)/t14-/m1/s1
Standard InChIKey HDWIHXWEUNVBIY-CQSZACIVSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H]2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2
SMILES C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2
Canonical SMILES C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2
Description (R)-bendroflumethiazide is the (R)-enantiomer of bendroflumethiazide. It is an enantiomer of a (S)-bendroflumethiazide.
Purity > 95%
Quantity Milligrams-Grams
Synonyms (3R)-3,4-Dihydro-3-(phenylmethyl)-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide
PubChem Compound 9845085
Last Modified Nov 11 2021
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